molecular formula C17H14ClNO B12202727 1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61297-73-2

1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B12202727
CAS No.: 61297-73-2
M. Wt: 283.7 g/mol
InChI Key: HAJZGMZTZMHMHT-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- is an organic compound belonging to the quinolinone family. This compound features a quinolinone core structure with a 2-chlorophenylmethyl and a 4-methyl substituent. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.

    Introduction of the 2-Chlorophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinolinone core is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation at the 4-Position: The final step involves the methylation of the quinolinone core at the 4-position, which can be accomplished using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenylmethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinolinone derivatives with saturated bonds.

    Substitution: Substituted quinolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61297-73-2

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-9-5-3-7-14(12)16)11-13-6-2-4-8-15(13)18/h2-10H,11H2,1H3

InChI Key

HAJZGMZTZMHMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3Cl

Origin of Product

United States

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